molecular formula C16H11Cl2N3O4S B2767082 2,5-dichloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886929-31-3

2,5-dichloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2767082
CAS No.: 886929-31-3
M. Wt: 412.24
InChI Key: HGULLJWUCDDXCR-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide ( 886929-31-3) is a high-purity chemical compound offered to the research community. It has a molecular formula of C16H11Cl2N3O4S and a molecular weight of 412.25 g/mol . This complex small molecule features a 1,3,4-oxadiazole core, a structure known to be a key scaffold in medicinal and agrochemical research, linking a 3-methanesulfonylphenyl group and a 2,5-dichlorobenzamide unit . The presence of these moieties suggests potential for diverse biological activity. Compounds with the 1,3,4-oxadiazole ring are frequently investigated in the development of herbicides, particularly as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) . Furthermore, structurally related sulfonamide-containing benzoxazoles have been identified as inhibitors of fructose-1,6-bisphosphatase 1 (FBP1), a target in metabolic disorder research . Researchers are exploring this compound and its analogs primarily in lead optimization studies and structure-activity relationship (SAR) investigations to develop novel active ingredients. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O4S/c1-26(23,24)11-4-2-3-9(7-11)15-20-21-16(25-15)19-14(22)12-8-10(17)5-6-13(12)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGULLJWUCDDXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in the presence of N,N′-dimethylformamide at 60°C . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2,5-dichloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide-Oxadiazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Potential Applications Source
This compound C₁₆H₁₀Cl₂N₃O₄S 411.24 g/mol† 3-Methanesulfonylphenyl, 2,5-dichlorobenzamide Antimicrobial, enzyme inhibition (hypothesized) -
N-[2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)thiophen-3-yl]benzamide (M410-0004) C₁₅H₁₁Cl₂N₃O₂S 368.24 g/mol Thiophene ring, 5-methyl oxadiazole Undisclosed (structural analog)
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide C₂₅H₂₄N₄O₅S 504.55 g/mol 4-Methoxyphenylmethyl, sulfamoyl group Antifungal screening
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide C₂₁H₂₆N₄O₅S 470.52 g/mol Furan-2-yl, cyclohexyl-ethyl sulfamoyl Antifungal screening
Sulfentrazone (Pesticide) C₁₁H₁₀Cl₂F₂N₄O₃S 387.18 g/mol Difluoromethyl-triazole, dichlorophenyl Herbicide

†Calculated based on molecular formula.

Structural Differences and Implications

Core Heterocycle Modifications :

  • The target compound and LMM5/LMM11 share the 1,3,4-oxadiazole core, but M410-0004 substitutes the phenyl group with a thiophene ring , which reduces molecular weight and alters electronic properties. Thiophene’s sulfur atom may enhance π-stacking interactions in biological systems compared to phenyl .
  • LMM5 and LMM11 incorporate 4-methoxyphenylmethyl and furan-2-yl groups, respectively, which increase steric bulk and modulate lipophilicity. These modifications correlate with antifungal activity in screening assays .

Chlorine atoms on the benzamide ring (target compound and M410-0004) are associated with enhanced bioactivity in pesticides (e.g., sulfentrazone ) and antimicrobial agents, likely due to increased membrane permeability.

Biological Activity Trends: Compounds with sulfonyl groups (target compound, LMM5, LMM11) exhibit diverse applications: LMM5/LMM11 were tested against fungal strains, while sulfentrazone’s dichlorophenyl-sulfonamide structure is herbicidal . This highlights how minor structural changes redirect functionality.

Research Findings and Data Gaps

  • Antifungal Potential: LMM5 and LMM11 demonstrated inhibitory effects on fungal growth in vitro, suggesting that the target compound’s methanesulfonylphenyl group could similarly enhance antifungal efficacy .
  • Synthetic Accessibility : highlights the use of N,O-bidentate directing groups in synthesizing benzamide derivatives, which may apply to the target compound’s preparation .
  • Pesticide Relevance : Structural parallels with sulfentrazone (a herbicide) imply that the target compound’s dichlorobenzamide moiety could be repurposed for agricultural applications, though this remains speculative .

Biological Activity

2,5-Dichloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound notable for its diverse biological activities, particularly in the realms of antibacterial and antitumor properties. Its structural composition combines a dichlorobenzamide framework with a 1,3,4-oxadiazole ring and a methanesulfonyl phenyl group, which contribute significantly to its pharmacological profile.

The molecular formula of this compound is C16H11Cl2N3O4SC_{16}H_{11}Cl_2N_3O_4S, with a molecular weight of 418.3 g/mol. The oxadiazole ring is known for its stability and biological activity, making it a focal point for medicinal chemistry research.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : The compound has shown promising results against various strains of bacteria, including multidrug-resistant strains. Its mechanism involves targeting bacterial division proteins such as FtsZ, which are critical for bacterial cell division .
  • Antitumor Properties : Studies have demonstrated that this compound can inhibit tumor cell proliferation in vitro. The presence of the oxadiazole moiety is believed to enhance its antitumor efficacy by inducing apoptosis in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The oxadiazole ring enhances its reactivity and solubility, facilitating interactions with various enzymes and receptors involved in disease processes.

Antibacterial Studies

A study evaluating the antibacterial efficacy of oxadiazole derivatives found that this compound exhibited significant inhibition against gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The compound's IC50 values were significantly lower than those of standard antibiotics like ciprofloxacin .

Antitumor Activity

In vitro assays revealed that the compound effectively inhibited the proliferation of various cancer cell lines. The study indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureKey FeaturesBiological Activity
2,4-Dichloro-N-(3-methoxyphenyl)benzamideStructureContains methoxy groupExhibits different biological activity due to methoxy substitution
2,4-Dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamideStructureContains cinnamoyl groupKnown for anti-inflammatory properties
1-Methyl-3-(4-methylsulfonylphenyl)-1H-pyrazoleStructurePyrazole derivativeExhibits distinct pharmacological profiles compared to oxadiazoles

Case Studies

  • Antibacterial Efficacy : A case study published in PubMed documented the effectiveness of this compound against resistant bacterial strains. The study utilized both in vitro and in vivo models to assess the therapeutic potential and confirmed significant antibacterial activity compared to existing treatments .
  • Antitumor Effects : Another research effort focused on the antitumor properties of the compound demonstrated its ability to inhibit tumor growth in xenograft models. The results indicated a reduction in tumor size and improved survival rates among treated subjects .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2,5-dichloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole ring and subsequent coupling with the benzamide group. Key steps include:

  • Oxadiazole formation : Cyclization of hydrazide intermediates under anhydrous conditions (e.g., POCl₃ in dimethylformamide at 80°C) .
  • Sulfonylation : Introduction of the methanesulfonyl group via nucleophilic substitution, requiring inert atmospheres and catalysts like EDCI/HOBt .
  • Coupling reactions : Amide bond formation between the oxadiazole and benzamide moieties, optimized in dichloromethane (DCM) at room temperature . Critical conditions : Temperature control (±2°C), solvent purity, and moisture-free environments are essential to prevent side reactions.

Table 1: Synthesis Optimization Parameters

StepKey Reagents/ConditionsYield Optimization TipsReference
Oxadiazole cyclizationPOCl₃, DMF, 80°CUse molecular sieves for dryness
SulfonylationMethanesulfonyl chloride, pyridine, DCMSlow reagent addition
Amide couplingEDCI, HOBt, DCMMonitor via TLC

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dichloro and methanesulfonyl groups) and oxadiazole ring integrity .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • HPLC-PDA : Purity assessment (>95% purity threshold for biological assays) with C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Kinase inhibition assays : Fluorescence-based assays (e.g., ADP-Glo™) to evaluate inhibition of tyrosine kinases or MAPK pathways .
  • Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s efficacy?

  • Modular substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzamide’s para position to enhance receptor binding .
  • Oxadiazole ring modifications : Replace sulfur with selenium to improve metabolic stability .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent effects with activity data .

Table 2: SAR Trends in Analogous Compounds

Modification SiteObserved EffectReference
Benzamide (2,5-Cl)Increased kinase inhibition
Methanesulfonyl groupEnhanced solubility and target selectivity

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Validate kinase inhibition using both fluorescence-based and radiometric assays .
  • Metabolic profiling : Identify unstable metabolites (e.g., via LC-MS/MS) that may cause false negatives .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinase-ligand complexes) to confirm binding modes .

Q. How can computational methods predict the compound’s molecular targets?

  • Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries 1XKK, 3POZ) .
  • Pharmacophore mapping : Align key functional groups (e.g., oxadiazole, sulfonyl) with known active sites .
  • Machine learning : Train models on ChEMBL data to prioritize targets like EGFR or VEGFR2 .

Q. What approaches improve the compound’s aqueous solubility for in vivo studies?

  • Prodrug design : Introduce phosphate esters at the oxadiazole nitrogen for pH-dependent release .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
  • Co-solvent systems : Use cyclodextrin complexes or DMSO/water mixtures for preclinical dosing .

Q. Methodological Notes

  • Synthesis scalability : Continuous flow reactors (e.g., microreactors) reduce batch variability and improve yield reproducibility .
  • Data validation : Always cross-reference NMR assignments with computational predictions (e.g., ACD/Labs) to avoid misassignments .

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